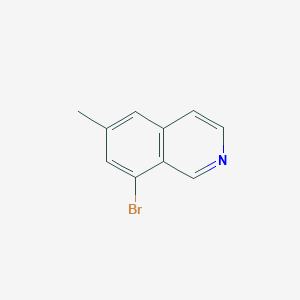

8-Bromo-6-methylisoquinoline

Description

BenchChem offers high-quality 8-Bromo-6-methylisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-6-methylisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYSEYFFNVZQMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NC=C2)C(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824119-00-7 | |

| Record name | 8-bromo-6-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-6-methylisoquinoline (CAS 1824119-00-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products, pharmaceuticals, and functional materials. Its presence in compounds with a wide array of biological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—underscores its significance in medicinal chemistry. The strategic introduction of substituents onto the isoquinoline ring system allows for the fine-tuning of a compound's physicochemical and biological properties.

8-Bromo-6-methylisoquinoline emerges as a particularly valuable building block for several key reasons. The methyl group at the 6-position can influence solubility and metabolic stability, while the bromo-substituent at the 8-position serves as a versatile synthetic handle. This bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of diverse aryl and heteroaryl groups. This capability opens up a vast chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the known and predicted properties, a plausible synthetic route, potential applications, and safety considerations for 8-Bromo-6-methylisoquinoline, leveraging data from closely related analogues to offer a robust technical resource.

Physicochemical and Spectroscopic Properties

While experimental data for 8-Bromo-6-methylisoquinoline is not extensively available in public literature, its properties can be reliably predicted and inferred from data on closely related compounds.

Core Properties

| Property | Value | Source |

| CAS Number | 1824119-00-7 | - |

| Molecular Formula | C₁₀H₈BrN | |

| Molecular Weight | 222.08 g/mol | |

| Monoisotopic Mass | 220.98401 Da | |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds like 6-Bromo-2-methylquinoline |

Predicted Physicochemical Data

The following properties have been computationally predicted and provide valuable insights for experimental design.

| Property | Predicted Value | Source |

| XLogP3 | 3.2 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 0 | |

| Topological Polar Surface Area | 12.9 Ų |

Spectroscopic Characterization (Inferred)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a singlet for the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the bromine and methyl substituents. For example, in the related compound 6-bromoquinoline, aromatic protons appear in the range of 7.3 to 8.9 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms of the 8-Bromo-6-methylisoquinoline structure. The carbon atom attached to the bromine will show a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 221 and 223.

Synthesis and Reactivity

A definitive, published synthetic protocol for 8-Bromo-6-methylisoquinoline is not available. However, a plausible and efficient synthesis can be designed based on established methodologies for constructing the isoquinoline core.

Proposed Synthetic Pathway

A practical approach would involve a transition metal-catalyzed annulation reaction. For instance, a copper(I)-catalyzed coupling of a suitably substituted 2-halobenzylamine with a β-keto ester could be employed to construct the isoquinoline ring system.[2]

Caption: Proposed synthesis of 8-Bromo-6-methylisoquinoline.

Key Reactivity: A Gateway to Diverse Analogues

The bromine atom at the 8-position is the key to the synthetic utility of this molecule. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the straightforward introduction of a wide range of substituents, making 8-Bromo-6-methylisoquinoline a valuable intermediate for building libraries of novel compounds.

The following is a representative, detailed protocol for a Suzuki-Miyaura coupling reaction, based on established procedures for similar bromo-quinoline scaffolds.[3]

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried reaction vessel, add 8-Bromo-6-methylisoquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 8-aryl-6-methylisoquinoline.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications in Research and Drug Development

The isoquinoline scaffold is a cornerstone in medicinal chemistry. Given the known biological activities of structurally related compounds, 8-Bromo-6-methylisoquinoline is a promising starting point for the development of novel therapeutic agents in several key areas.[4]

-

Oncology: Many isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[4] The ability to diversify the 8-position of this scaffold allows for the systematic exploration of interactions with biological targets.

-

Infectious Diseases: The isoquinoline nucleus is present in several antimicrobial and antiviral agents. New derivatives can be synthesized and screened for activity against a range of pathogens.

-

Neuroscience: Isoquinoline alkaloids are known to interact with various receptors in the central nervous system. This scaffold can be used to develop novel agents for the treatment of neurological disorders.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Hazard Classifications (Inferred from Related Compounds):

-

May be harmful if swallowed.

In case of exposure, seek immediate medical attention.

Conclusion

8-Bromo-6-methylisoquinoline (CAS 1824119-00-7) represents a strategically important and versatile building block for chemical synthesis and drug discovery. While comprehensive experimental data for this specific compound is limited, its properties and reactivity can be reliably inferred from a wealth of information on related isoquinoline and quinoline derivatives. The presence of a bromine atom at the 8-position provides a crucial handle for synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions. This enables researchers to readily access a wide range of novel analogues for biological screening and materials science applications. As with any research chemical for which toxicological data is not fully established, it is imperative to handle 8-Bromo-6-methylisoquinoline with appropriate safety precautions. This guide provides a foundational resource for scientists and researchers looking to leverage the synthetic potential of this valuable chemical intermediate.

References

-

PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 8-Bromo-6-methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Bromo-8-methylquinoline. National Center for Biotechnology Information. [Link]

-

ATB. 5-Bromo-6-methoxyisoquinoline. [Link]

-

Journal of Chemical & Engineering Data. Study on 6-Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15–323.15 K: Solubility, Correlation, and Solvent Effect. [Link]

-

ResearchGate. Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... [Link]

- Google Patents.

-

National Center for Biotechnology Information. 8-Bromo-2-methylquinoline. [Link]

-

ResearchGate. The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. [Link]

-

ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

-

MassBank. Organic compounds. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

ResearchGate. 1H-NMR spectrum of compound 8 in DMSO-d6. [Link]

-

Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

- 1. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromo-6-methylisoquinoline: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-6-methylisoquinoline, a key heterocyclic building block for research in medicinal chemistry and materials science. We delve into its core physicochemical properties, explore rational synthetic approaches with a focus on the challenging yet crucial Pomeranz-Fritsch reaction, detail expected characterization protocols, and discuss its significant potential as a precursor in advanced drug discovery programs. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this versatile scaffold.

Core Molecular Attributes

8-Bromo-6-methylisoquinoline is an aromatic heterocyclic compound featuring an isoquinoline core substituted with a bromine atom at the C8 position and a methyl group at the C6 position. The strategic placement of the bromine atom makes it an exceptionally valuable intermediate for introducing molecular diversity through cross-coupling reactions.

Molecular Formula and Weight

The fundamental properties of 8-Bromo-6-methylisoquinoline are summarized below. These values are foundational for all stoichiometric calculations and analytical interpretations.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [1] |

| Molecular Weight | 222.08 g/mol | [2] |

| Monoisotopic Mass | 220.98401 Da | [1] |

| IUPAC Name | 8-bromo-6-methylisoquinoline | |

| CAS Number | Not explicitly assigned; isomers exist.[2][3] |

Chemical Structure

The structural representation is crucial for understanding its reactivity and steric profile.

Caption: 2D Structure of 8-Bromo-6-methylisoquinoline.

Synthesis and Mechanistic Considerations

The synthesis of substituted isoquinolines is a well-established field, yet the specific substitution pattern of 8-Bromo-6-methylisoquinoline presents unique challenges. The Pomeranz–Fritsch reaction is the most logical and direct approach, involving the acid-catalyzed cyclization of a benzalaminoacetal (Schiff base).[4][5]

Retrosynthetic Analysis

A logical retrosynthesis points to a substituted benzaldehyde and an aminoacetal as key starting materials.

Caption: Retrosynthetic pathway for 8-Bromo-6-methylisoquinoline.

Proposed Synthetic Protocol: Modified Pomeranz-Fritsch Reaction

The classical Pomeranz-Fritsch synthesis often suffers from low yields, particularly with electron-withdrawing groups on the benzaldehyde ring.[5][6] The bromine atom at the ortho-position to the cyclization site can be sterically hindering and deactivating, necessitating carefully optimized conditions.

Step 1: Formation of the Benzalaminoacetal Intermediate

-

To a solution of 2-bromo-4-methylbenzaldehyde (1.0 eq) in anhydrous toluene (5 mL/mmol), add aminoacetaldehyde diethyl acetal (1.1 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

-

Causality: The azeotropic removal of water is critical to drive the equilibrium towards the formation of the Schiff base. Anhydrous conditions prevent hydrolysis of the acetal and the resulting imine.

Step 2: Acid-Catalyzed Cyclization

-

Cool the reaction mixture from Step 1 to room temperature and concentrate under reduced pressure to remove the toluene.

-

Slowly add the crude benzalaminoacetal to a pre-cooled (0 °C) solution of 70% sulfuric acid (v/v) or polyphosphoric acid (PPA) with vigorous stirring.

-

Causality: The choice of a strong protic acid is fundamental to the Pomeranz-Fritsch mechanism. The acid protonates the acetal, facilitating elimination to form a vinyl ether, which then undergoes intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring. The ortho-bromo substituent is deactivating, hence the requirement for strong acid and potentially elevated temperatures. However, studies on similar substrates have shown that this cyclization can yield low and inconsistent results, making this a critical and challenging step.[6]

-

Allow the mixture to warm to room temperature, then heat to 60-80 °C for 2-4 hours, monitoring by TLC or LC-MS.

-

Pour the cooled reaction mixture onto crushed ice and carefully neutralize with a saturated aqueous solution of sodium carbonate or ammonium hydroxide to pH 8-9.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The primary utility of 8-Bromo-6-methylisoquinoline in drug discovery lies in its capacity to serve as a scaffold for diversification via palladium-catalyzed cross-coupling reactions.[7]

Suzuki-Miyaura Cross-Coupling

The C8-bromo substituent is poised for Suzuki-Miyaura coupling, enabling the formation of C-C bonds with a wide array of aryl and heteroaryl boronic acids. This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.[8]

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol Considerations:

-

Catalyst Choice: A palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor with appropriate phosphine ligands is standard.

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[9] Aqueous sodium or potassium carbonate is commonly employed.

-

Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic-soluble halide and the water-soluble inorganic base.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 8-Bromo-6-methylisoquinoline. While specific experimental data is not widely published, the expected spectral characteristics can be predicted.

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | - A singlet for the methyl protons (CH₃) around δ 2.5 ppm. - Aromatic protons on the isoquinoline core between δ 7.5-9.0 ppm. The protons at C5 and C7 will appear as singlets or narrow doublets, while the protons on the pyridine ring (C1, C3, C4) will show characteristic coupling patterns. |

| ¹³C NMR (100 MHz, CDCl₃) | - A signal for the methyl carbon around δ 20-25 ppm. - Multiple signals in the aromatic region (δ 120-155 ppm). The carbon bearing the bromine (C8) would be expected at a lower field, around δ 115-125 ppm. |

| Mass Spec. (EI/ESI) | - A characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at [M]⁺ and [M+2]⁺. - For C₁₀H₈BrN, this would be observed at m/z 221 and 223. |

| FT-IR (KBr Pellet) | - C-H stretching (aromatic) ~3050 cm⁻¹. - C-H stretching (aliphatic, CH₃) ~2950 cm⁻¹. - C=C and C=N stretching in the aromatic region ~1600-1450 cm⁻¹. - C-Br stretching in the fingerprint region <700 cm⁻¹. |

Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[10] These compounds exhibit a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[11][12][13]

The value of 8-Bromo-6-methylisoquinoline lies in its role as a versatile intermediate. Through Suzuki and other cross-coupling reactions, the C8 position can be functionalized to generate large libraries of novel compounds for high-throughput screening. The methyl group at C6 provides an additional point for structure-activity relationship (SAR) studies, influencing solubility, metabolic stability, and target binding affinity.

Safety and Handling

Specific toxicological data for 8-Bromo-6-methylisoquinoline is not available. However, based on data for structurally similar bromo-substituted quinolines and isoquinolines, the compound should be handled with care.[2]

-

Hazard Class: Expected to be an irritant. May cause skin, eye, and respiratory irritation.[2]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

8-Bromo-6-methylisoquinoline represents a high-potential building block for synthetic and medicinal chemistry. While its synthesis via the Pomeranz-Fritsch pathway requires careful optimization to overcome potential low yields, its true value is realized in its subsequent functionalization. The C8-bromo handle provides a reliable gateway for introducing diverse substituents via robust and scalable cross-coupling methodologies. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this versatile intermediate in the pursuit of novel therapeutic agents and advanced materials.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.

- PubChemLite. (n.d.). 8-bromo-6-fluoroisoquinolin-1-ol (C9H5BrFNO).

- ResearchGate. (2025, August 6). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF.

- Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.

- PMC. (n.d.). 6,8-Dibromoquinoline.

- Lead Sciences. (n.d.). 8-Bromo-6-methoxyisoquinoline.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis.

- PubChemLite. (n.d.). 8-bromo-6-methylisoquinoline (C10H8BrN).

- Sigma-Aldrich. (n.d.). 6-Bromo-8-methylquinoline | 178396-31-1.

- PMC. (n.d.). 8-Bromo-2-methylquinoline.

- PubChem. (n.d.). 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410.

- PubChem. (n.d.). 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043.

- Sigma-Aldrich. (n.d.). 8-Bromo-4-chloro-6-methylquinoline AldrichCPR 1156602-22-0.

- Natural Product Reports. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- Journal of the American Chemical Society. (n.d.). Some Derivatives of 8-Bromo-6-methylquinoline1.

- ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.

- Journal of the American Chemical Society. (2017, September 26). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways.

- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

- PubMed Central. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight.

- ResearchGate. (n.d.). Synthesis of 8-bromo-2,6-dimethylquinoline 3 and....

- Centurion University. (n.d.). Synthesis of isoquinolines - CUTM Courseware.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- MDPI. (n.d.). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids.

- NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

- PMC. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018.

- Organic Letters. (2018, August 6). Total Synthesis of Waltherione F, a Nonrutaceous 3-Methoxy-4-quinolone, Isolated from Waltheria indica L. F..

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.

Sources

- 1. PubChemLite - 8-bromo-6-methylisoquinoline (C10H8BrN) [pubchemlite.lcsb.uni.lu]

- 2. 6-Bromo-8-methylquinoline | C10H8BrN | CID 22403410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 12. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids [mdpi.com]

Advanced Perspectives on 8-Substituted Isoquinoline Alkaloids: Synthesis, Functionalization, and Therapeutic Potential

Topic: Literature review of 8-substituted isoquinoline alkaloids Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals

Executive Summary

Isoquinoline alkaloids represent a cornerstone of natural product chemistry, yet the 8-substituted subclass remains a distinct and chemically challenging niche. Unlike their C1- or C3-substituted counterparts (common in benzylisoquinolines and tetrahydroisoquinolines), 8-substituted isoquinolines possess unique steric and electronic properties due to the peri-interaction between the C8 substituent and the nitrogen lone pair (or C1 substituent). This guide synthesizes recent advances in accessing this difficult position via transition-metal-catalyzed C–H activation and explores the emerging therapeutic potential of these compounds in oncology, specifically through mitochondrial-mediated apoptosis.

Structural Architecture & The "Peri-Effect"

The defining feature of 8-substituted isoquinolines is the peri-interaction . In the isoquinoline scaffold, the C8 position is spatially proximate to the C1 position and the nitrogen atom's lone pair (if C1 is unsubstituted).

-

Steric Strain: Substituents at C8 impose significant steric crowding, often forcing the molecule into non-planar conformations or locking specific rotamers in biaryl systems (e.g., naphthylisoquinolines).

-

Electronic Modulation: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at C8 can modulate the basicity of the isoquinoline nitrogen through through-space field effects, distinct from standard conjugation.

Visualization: The Peri-Interaction Zone

The following diagram illustrates the critical steric zones and electronic interactions unique to the 8-substituted scaffold.

Figure 1: Schematic representation of the peri-interaction in 8-substituted isoquinolines, highlighting the steric clash with C1 and electronic interplay with the nitrogen lone pair.

Advanced Synthetic Methodologies[1]

Historically, accessing the C8 position required linear synthesis from pre-functionalized benzene precursors. Modern catalysis has revolutionized this via C–H activation .

Rh(III)-Catalyzed C–H Activation

The most robust modern method utilizes Rh(III) catalysis with directing groups (e.g., hydrazones or oximes) to selectively functionalize the C8 position (often formed via annulation that places the substituent at C8 relative to the nitrogen).

Mechanism:

-

Coordination: The directing group coordinates to the Rh(III) center.

-

C–H Activation: Ortho-metalation forms a rhodacycle.

-

Insertion: An alkyne or diazo compound inserts into the Rh–C bond.

-

Reductive Elimination: The cycle closes to form the isoquinoline core with controlled substitution.

Figure 2: Catalytic cycle for the Rh(III)-mediated synthesis of substituted isoquinolines via C-H activation.

Directed Ortho-Lithiation (DoM)

For existing isoquinoline scaffolds, Directed Ortho-Lithiation remains a powerful tool. The nitrogen atom (or an N-oxide) directs lithiation to the C1 position. However, to access C8, specific blocking strategies or alternative directing groups at C7 are often required, or one must rely on the "super-base" lithiation of tetrahydroisoquinolines followed by oxidation.

Pharmacological Frontiers: 3,8-Diolisoquinoline

While many isoquinolines are known for antimicrobial activity (often confused with 8-hydroxyquinoline), specific 8-substituted isoquinoline alkaloids have shown potent anticancer properties.

Case Study: 3,8-Diolisoquinoline Isolated from Scolopendra subspinipes mutilans (Chinese redheaded centipede), this compound demonstrates that hydroxylation at the C8 position is critical for its cytotoxic profile.

Mechanism of Action: Mitochondrial Apoptosis

Research indicates that 3,8-diolisoquinoline triggers the intrinsic apoptotic pathway.[1] It disrupts the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1]

Key Data Points:

-

Target: U87 Glioblastoma cells.

-

IC50: ~3.46 μM.

-

Effect: Downregulation of Bcl-2, Upregulation of Bax.[1]

Figure 3: Signaling cascade induced by 3,8-diolisoquinoline leading to mitochondrial-mediated apoptosis.

Structure-Activity Relationship (SAR) Summary

| Substituent Position | Functional Group | Biological Effect | Notes |

| C8 | Hydroxyl (-OH) | High Cytotoxicity | Critical for H-bonding or metal chelation; peri-effect may lock conformation. |

| C1 | Methoxy (-OMe) | Moderate Activity | Often improves lipophilicity but can reduce potency compared to C8-OH. |

| C3 | Hydroxyl (-OH) | Synergistic | Works in tandem with C8-OH (as seen in 3,8-diolisoquinoline). |

| N-Oxide | N->O | Variable | Often used as a prodrug form or to alter metabolic stability. |

Detailed Experimental Protocol

Protocol: Synthesis of 8-Arylisoquinoline via Rh(III)-Catalyzed C-H Activation Adapted from recent methodologies (e.g., J. Am. Chem. Soc. & Org. Lett. protocols).

Objective: To synthesize an 8-substituted isoquinoline derivative using an oxime directing group.

Reagents:

-

Substrate: Acetophenone O-methyl oxime (1.0 equiv)

-

Coupling Partner: Diphenylacetylene (1.2 equiv)

-

Catalyst: [Cp*RhCl2]2 (2.5 mol %)

-

Additive: AgSbF6 (10 mol %) or Cu(OAc)2 (oxidant, if required by specific variation)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Workflow:

-

Preparation: In a glovebox or under Argon, charge a dried Schlenk tube with [Cp*RhCl2]2 (2.5 mol %) and AgSbF6 (10 mol %).

-

Addition: Add the oxime substrate (0.2 mmol) and the alkyne (0.24 mmol) dissolved in anhydrous DCE (2.0 mL).

-

Reaction: Seal the tube and heat to 100°C for 16 hours. The solution typically turns dark red/brown.

-

Workup: Cool to room temperature. Dilute with CH2Cl2 (10 mL) and filter through a short pad of Celite to remove metal residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

-

Validation: Confirm structure via 1H NMR (look for characteristic singlet at C1 if formed, or shifts in the aromatic region due to C8 substitution) and HRMS .

Self-Validating Checkpoint:

-

Did the reaction turn black/precipitate metal? -> Possible catalyst decomposition; check oxygen exclusion.

-

Low yield? -> Check the dryness of the solvent; water can inhibit the cationic Rh species.

References

-

Rh(III)-Catalyzed Synthesis of Isoquinoline N-oxides. ResearchGate.

-

Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline. Journal of the American Chemical Society.

-

Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation. Organic Letters.

-

Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - NIH.

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports.

-

peri-Interactions in 1,8-bis(dimethylamino)naphthalene ortho-ketimine cations. PubMed.

-

A Versatile Synthesis of Substituted Isoquinolines. PMC - NIH.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 8-Bromo-6-methylisoquinoline

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Isoquinoline Scaffold and the Power of C-C Bond Formation

The isoquinoline nucleus is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active natural products. Its rigid framework and the specific spatial arrangement of its nitrogen atom allow for precise interactions with various biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The targeted functionalization of the isoquinoline core is therefore a critical endeavor in modern drug discovery.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, prized for its remarkable versatility, mild reaction conditions, and broad functional group tolerance.[1] This palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound provides a powerful and efficient pathway for the synthesis of complex biaryl and heteroaryl structures.[2]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 8-bromo-6-methylisoquinoline with a variety of arylboronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized experimental protocol, and discuss key considerations for achieving high yields and purity. The resulting 8-aryl-6-methylisoquinoline derivatives are of significant interest for screening in drug discovery programs.

Understanding the Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] A fundamental understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromo-6-methylisoquinoline to form a Pd(II) complex. This is often the rate-determining step of the reaction.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Optimizing the Reaction: Key Parameters for Success

The successful Suzuki-Miyaura coupling of 8-bromo-6-methylisoquinoline hinges on the careful selection and optimization of several key parameters. The nitrogen atom in the isoquinoline ring can potentially coordinate with the palladium catalyst, influencing its reactivity. Therefore, a judicious choice of catalyst, ligand, base, and solvent is paramount.

| Parameter | Recommended Options | Rationale & Key Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice as the active Pd(0) species is readily formed. PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is reduced in situ. The dppf ligand is particularly effective for heteroaryl couplings.[5] |

| Ligand | SPhos, XPhos, RuPhos | For challenging couplings, the use of bulky and electron-rich phosphine ligands can significantly improve reaction rates and yields by promoting oxidative addition and reductive elimination. SPhos has shown excellent performance in similar isoquinoline systems.[6][7] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An inorganic base is essential for the transmetalation step. K₂CO₃ is a cost-effective and generally effective choice. For less reactive boronic acids, the stronger base K₃PO₄ or Cs₂CO₃ may be beneficial.[7] |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A mixture of an organic solvent and water is typically used. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane and THF are excellent choices for their ability to solubilize the organic reactants and the palladium catalyst.[6] |

| Temperature | 80-110 °C | The reaction generally requires heating to drive the oxidative addition and ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used. |

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 8-bromo-6-methylisoquinoline with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

8-Bromo-6-methylisoquinoline (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Ligand (if required, e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., Dioxane or THF, and water in a 4:1 to 10:1 ratio)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexanes

-

Brine solution

-

Deionized water

-

Nitrogen or Argon gas supply

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 8-bromo-6-methylisoquinoline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add the organic solvent (e.g., dioxane) and water (typically in a 4:1 ratio).

-

Degassing: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and, if necessary, the ligand (e.g., SPhos, 0.10 equiv).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 8-aryl-6-methylisoquinoline.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Expert Insights

-

Low or No Conversion:

-

Inactive Catalyst: Ensure proper degassing to prevent catalyst deactivation by oxygen. Consider using a fresh batch of catalyst.

-

Insufficient Base: The base may be of poor quality or insufficient in quantity. Try using a stronger base like K₃PO₄ or increasing the equivalents of the current base.

-

Low Reaction Temperature: Increase the reaction temperature in increments of 10 °C.

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Consider lowering the temperature or using a slight excess of the boronic acid.

-

Protodeborylation: The boronic acid can be replaced by a hydrogen atom. This is often promoted by acidic conditions or prolonged heating. Ensure the reaction mixture is basic.

-

-

Challenges with Electron-Deficient Heteroaryl Halides:

-

The electron-withdrawing nature of the isoquinoline ring can make the C-Br bond more susceptible to oxidative addition. However, the nitrogen atom can also coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich ligands like SPhos can mitigate these effects by sterically disfavoring catalyst inhibition and promoting the desired catalytic cycle.[7]

-

Conclusion

The Suzuki-Miyaura coupling is a highly effective method for the synthesis of 8-aryl-6-methylisoquinolines. By carefully selecting the catalyst, ligand, base, and solvent system, and by following a robust experimental protocol, researchers can efficiently generate a diverse library of these valuable compounds for further investigation in drug discovery and development. The protocol provided herein serves as a validated starting point, and with thoughtful optimization, it can be adapted to a wide range of arylboronic acids, paving the way for the discovery of novel and potent bioactive molecules.

References

- BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.

- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

- New Journal of Chemistry (RSC Publishing). (n.d.).

- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- PMC - NIH. (2016, October 18).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- NIH. (2022, January 4). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities.

- Wikipedia. (n.d.). Suzuki reaction.

- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- ResearchGate. (2016, August 4). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes.

- MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.

- YouTube. (2020, February 14). Suzuki cross-coupling reaction.

- Chemical Science (RSC Publishing). (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- ResearchGate. (2025, August 7). (PDF) Palladium(0)

- MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products.

- PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- ResearchGate. (n.d.). Table 1 .

Sources

- 1. mdpi.com [mdpi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Utilization of 8-Bromo-6-methylisoquinoline as a Key Intermediate in PRMT5 Inhibitor Synthesis

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a high-value therapeutic target in oncology, particularly for cancers characterized by methylthioadenosine phosphorylase (MTAP) deletion.[1][2] The development of potent and selective PRMT5 inhibitors is a focal point of modern drug discovery. The isoquinoline scaffold represents a privileged structure in medicinal chemistry, known for its role in various enzyme inhibitors.[3][4] This document provides a comprehensive guide for researchers on the synthesis and application of 8-bromo-6-methylisoquinoline, a critical building block for a novel class of PRMT5 inhibitors. We detail a robust synthetic protocol for the intermediate, its subsequent functionalization via Suzuki-Miyaura cross-coupling, and downstream protocols for evaluating the biological activity of the final inhibitor compounds.

Introduction: Targeting PRMT5 in Oncology

PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[5][6] This post-translational modification is a critical regulatory event, influencing essential cellular processes such as gene expression, RNA splicing, DNA damage response, and cell cycle progression.[1][7] Dysregulation and overexpression of PRMT5 are strongly correlated with tumor progression and poor patient prognosis across a wide range of malignancies.[5][8]

A particularly compelling therapeutic strategy involves exploiting the concept of synthetic lethality in cancers with MTAP gene deletion, a common event occurring in approximately 10-15% of all human cancers.[9] MTAP-deficient cells accumulate the metabolite 5'-methylthioadenosine (MTA), which weakly inhibits PRMT5. This renders these cancer cells uniquely vulnerable to further PRMT5 inhibition, creating a therapeutic window for selective tumor cell killing while sparing normal tissues.[1][9]

The 8-bromo-6-methylisoquinoline core serves as an ideal starting point for inhibitor design. The isoquinoline framework provides a rigid scaffold for orienting functional groups within the PRMT5 active site, while the bromine atom at the C8 position acts as a versatile chemical handle for introducing diversity and modulating potency through well-established cross-coupling chemistry.

Part I: Synthesis of the 8-Bromo-6-methylisoquinoline Intermediate

The strategic placement of the bromine atom is crucial, as it provides a reactive site for late-stage functionalization, most commonly via palladium-catalyzed cross-coupling reactions. The following section outlines a proposed synthetic route based on established isoquinoline synthesis methodologies, such as the Pomeranz–Fritsch reaction.

Proposed Synthetic Pathway

The synthesis begins with a commercially available starting material, 2-bromo-4-methylbenzaldehyde, which undergoes condensation with an aminoacetal followed by acid-catalyzed cyclization and aromatization to yield the target isoquinoline.

Caption: Proposed synthetic route for 8-Bromo-6-methylisoquinoline.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) |

| 2-Bromo-4-methylbenzaldehyde | 94569-63-4 | 199.04 |

| Aminoacetaldehyde dimethyl acetal | 22483-09-6 | 105.14 |

| Toluene | 108-88-3 | 92.14 |

| Sulfuric Acid (concentrated) | 7664-93-9 | 98.08 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | 84.01 |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 |

| Silica Gel (230-400 mesh) | 7631-86-9 | - |

| Product | ||

| 8-Bromo-6-methylisoquinoline | 1428014-01-3 (example) | 222.08 |

Detailed Synthesis Protocol

-

Step 1: Schiff Base Formation

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-bromo-4-methylbenzaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.05 eq), and toluene (approx. 0.2 M concentration).

-

Heat the mixture to reflux and collect water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when no more water is collected.

-

Rationale: This condensation reaction forms the key C=N bond necessary for the subsequent cyclization. Toluene serves as an azeotropic solvent to remove water, driving the equilibrium towards the product.[10]

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude Schiff base intermediate, which can be used directly in the next step.

-

-

Step 2: Cyclization and Aromatization

-

Cool an empty flask in an ice bath. Cautiously and slowly add concentrated sulfuric acid.

-

With vigorous stirring, add the crude Schiff base intermediate dropwise or in small portions to the cold sulfuric acid, ensuring the internal temperature does not exceed 20 °C.

-

After the addition is complete, remove the ice bath and warm the mixture to 80-100 °C. Stir for 2-3 hours.

-

Rationale: The strong acid protonates the acetal, facilitating cyclization onto the aromatic ring via an electrophilic aromatic substitution mechanism. Subsequent elimination of methanol and water leads to the stable, aromatic isoquinoline ring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

-

Step 3: Workup and Purification

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Basify the acidic solution to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide, while keeping the mixture cool in an ice bath.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 8-bromo-6-methylisoquinoline as a solid.

-

-

Step 4: Characterization

-

Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

LC-MS: To confirm the mass and purity. The expected mass for C₁₀H₈BrN is approximately 222.08 g/mol .[11]

-

-

Part II: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[12][13] Here, the 8-bromo-6-methylisoquinoline intermediate is coupled with a desired aryl- or heteroarylboronic acid to construct the core of the final PRMT5 inhibitor.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

-

Materials and Reagents

| Component | Example(s) | Typical Loading | Rationale |

| Electrophile | 8-Bromo-6-methylisoquinoline | 1.0 eq | The key intermediate. |

| Nucleophile | Arylboronic acid or ester | 1.2 - 1.5 eq | Provides the aryl group to be coupled. Excess ensures complete consumption of the electrophile. |

| Pd Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | 1-5 mol% | The active catalyst that facilitates the oxidative addition and reductive elimination steps.[14] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 eq | Activates the boronic acid for transmetalation and neutralizes acid generated in the cycle.[12] |

| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/H₂O | - | A mixture of organic solvent and water is often optimal for dissolving both organic and inorganic reagents.[15] |

-

Step-by-Step Procedure

-

To a reaction vessel, add 8-bromo-6-methylisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.[16]

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with stirring for 4-18 hours.

-

Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the final 8-aryl-6-methylisoquinoline compound.

-

Part III: Biological Evaluation of Final Inhibitor

After successful synthesis, the novel compound must be evaluated for its ability to inhibit PRMT5. This involves a tiered approach, starting with biochemical assays to measure direct enzyme inhibition, followed by cell-based assays to confirm activity in a biological context.

Caption: Tiered workflow for the biological evaluation of synthesized PRMT5 inhibitors.

Protocol 1: In Vitro Biochemical PRMT5 Inhibition Assay (AlphaLISA)

This assay quantifies the symmetric dimethylation of a biotinylated histone H4 peptide substrate by recombinant PRMT5/MEP50 complex.

-

Principle: An anti-symmetric dimethyl arginine (anti-SDMA) antibody conjugated to an AlphaLISA acceptor bead binds to the methylated peptide. A streptavidin-coated donor bead binds to the biotin on the same peptide. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 615 nm. Inhibition of PRMT5 reduces the signal.

-

Procedure:

-

Prepare a serial dilution of the synthesized inhibitor in assay buffer (e.g., ranging from 100 µM to 1 nM).

-

In a 384-well plate, add the PRMT5/MEP50 enzyme complex, the biotinylated H4 peptide substrate, and the co-factor S-adenosylmethionine (SAM).

-

Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.

-

Stop the reaction and add the AlphaLISA acceptor beads and streptavidin donor beads.

-

Incubate in the dark for 1 hour.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[17]

-

Protocol 2: In Cellulo Target Engagement Assay (Western Blot for SDMA)

This assay confirms that the inhibitor can enter cells and engage PRMT5, leading to a reduction in the methylation of its downstream substrates.

-

Procedure:

-

Seed a PRMT5-dependent cancer cell line (e.g., HCT116 MTAP-/-) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the synthesized inhibitor (e.g., 0.1x, 1x, 10x, 100x of the biochemical IC₅₀) for 24-72 hours. Include a DMSO vehicle control.

-

Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for symmetric dimethylarginine (pan-SDMA).

-

Probe a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensity. A dose-dependent reduction in the SDMA signal relative to the loading control indicates successful in-cell target engagement.[18]

-

Data Presentation

Results from the biological assays should be summarized clearly for comparison.

| Compound ID | PRMT5 IC₅₀ (nM) [Biochemical] | SDMA Reduction at 1 µM [Cellular] | Cell Viability EC₅₀ (nM) [MTAP-/-] |

| Inhibitor-X | Value | % Reduction | Value |

| Control | Value | % Reduction | Value |

References

- Time in Pasuruan, ID. Google Search.

-

8-Bromo-2-methylquinoline. PMC - NIH. [Link]

-

Synthesis of 8-bromo-2,6-dimethylquinoline 3 and... ResearchGate. [Link]

-

Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. [Link]

-

Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. MDPI. [Link]

-

A review of the known MTA-cooperative PRMT5 inhibitors. RSC Publishing. [Link]

-

Discovery of MTA-Cooperative PRMT5 Inhibitors for the Treatment of MTAP-Deleted Cancer. Keystone Symposia. [Link]

-

Discovery of PRMT5 N-Terminal TIM Barrel Ligands from Machine-Learning-Based Virtual Screening. ACS Publications. [Link]

-

Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. MDPI. [Link]

-

Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments. Synapse. [Link]

-

8-Bromo-6-methylquinoline. PubChem - NIH. [Link]

-

Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer. NIH. [Link]

-

PRMT5 function and targeting in cancer. PMC - NIH. [Link]

-

Isoquinoline derivatives as potential acetylcholinesterase inhibitors. PubMed. [Link]

-

PRMT5 function and targeting in cancer. Cell Stress. [Link]

-

PRMT5 Identified as a Viable Target for Combination Therapy in Preclinical Models of Pancreatic Cancer. PMC - NIH. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

-

A chemical biology toolbox to investigate in-cell target engagement and specificity of PRMT5-inhibitors. bioRxiv. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

-

The Role of PRMT5 in Immuno-Oncology. MDPI. [Link]

-

RECENT ADVANCES IN TARGETING THE PRMT5/MTA COMPLEX. ResearchGate. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

Discovery of Potent and Selective Covalent Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors. ACS Publications. [Link]

-

Discovery and In Vivo Efficacy of AZ-PRMT5i-1, a Novel PRMT5 Inhibitor with High MTA Cooperativity. ACS Publications. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

PRMT5 function and targeting in cancer. ResearchGate. [Link]

-

Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. bioRxiv. [Link]

-

Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics. Morressier. [Link]

-

Abstract A005: A live cell PRMT5 NanoBRET™ target engagement assay querying competitive and uncompetitive modes of inhibition. AACR Journals. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

-

Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Books Gateway. [Link]

-

6-Bromo-8-methylquinoline. PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]

- 6. PRMT5 function and targeting in cancer [cell-stress.com]

- 7. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]

- 11. 8-Bromo-6-methylquinoline | C10H8BrN | CID 13088043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Yoneda Labs [yonedalabs.com]

- 13. youtube.com [youtube.com]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromoisoquinolines

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of C-8 Functionalized Isoquinolines

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Functionalization of the isoquinoline core is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The C-8 position, in particular, presents a unique vector for structural diversification. However, the inherent steric hindrance and electronic properties of the peri-position relative to the ring nitrogen make C-8 functionalization a non-trivial synthetic challenge.[1]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, revolutionizing the synthesis of complex molecular architectures.[4] This guide provides a detailed exploration of the application of several key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the specific and efficient functionalization of 8-bromoisoquinoline. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into overcoming the unique challenges associated with this sterically demanding substrate.

Understanding the Catalytic Landscape: The Palladium(0)/Palladium(II) Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates. A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.[5]

The cycle typically involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 8-bromoisoquinoline, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation (for Suzuki, Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) coordinates to the palladium center, followed by the transfer of the organic group to the palladium, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: General Palladium Cross-Coupling Catalytic Cycle.

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[4][6]

Expertise & Experience: Overcoming Steric Hindrance in the Suzuki Coupling of 8-Bromoisoquinoline

The primary challenge in the Suzuki coupling of 8-bromoisoquinoline is the steric bulk around the C-8 position, which can hinder the oxidative addition step and the subsequent approach of the coupling partners. To overcome this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often essential. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step.[7] Furthermore, the use of a robust base is necessary to activate the boronic acid for transmetalation.[7]

Illustrative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 |

| 2 | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | ~90-98 |

| 3 | (3-Pyridyl)boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | ~80-90 |

Detailed Protocol: Synthesis of 8-(4-Methoxyphenyl)isoquinoline

This protocol is a representative example of a Suzuki-Miyaura coupling with 8-bromoisoquinoline.

Materials:

-

8-Bromoisoquinoline (1.0 mmol, 208 mg)

-

(4-Methoxyphenyl)boronic acid (1.2 mmol, 182 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

-

Anhydrous 1,4-dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add 8-bromoisoquinoline, (4-methoxyphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) species.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 8-(4-methoxyphenyl)isoquinoline.

Part 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[8] This reaction is of immense importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.

Expertise & Experience: Ligand Selection for Challenging Aminations

Similar to the Suzuki coupling, the steric hindrance at the C-8 position of 8-bromoisoquinoline makes Buchwald-Hartwig amination challenging. The choice of a suitable palladium/ligand system is paramount. For couplings with less hindered amines like morpholine, a ligand such as XantPhos is often effective due to its large bite angle, which facilitates reductive elimination.[9] For more sterically demanding amines or anilines, more specialized Buchwald ligands like BrettPhos may be required. A strong, non-nucleophilic base like sodium tert-butoxide is typically used.

Illustrative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / XantPhos | NaOtBu | Toluene | 110 | ~80-95 |

| 2 | Aniline | Pd(OAc)₂ / BrettPhos | K₂CO₃ | 1,4-Dioxane | 100 | ~75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | ~70-80 |

Detailed Protocol: Synthesis of 8-(Morpholino)isoquinoline

Materials:

-

8-Bromoisoquinoline (1.0 mmol, 208 mg)

-

Morpholine (1.2 mmol, 105 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

-

XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 mmol, 17.3 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Anhydrous toluene (5 mL)

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XantPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.

-

Remove the tube from the glovebox, and add 8-bromoisoquinoline.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene and morpholine via syringe.

-

Seal the tube and heat the mixture in an oil bath at 110 °C for 12-24 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 8-(morpholino)isoquinoline.

Part 3: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted isoquinolines.

Expertise & Experience: The Dual Catalytic System

The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is more reactive in the transmetalation step. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.

Caption: Experimental Workflow for Sonogashira Coupling.

Detailed Protocol: Synthesis of 8-(Phenylethynyl)isoquinoline

Materials:

-

8-Bromoisoquinoline (1.0 mmol, 208 mg)

-

Phenylacetylene (1.2 mmol, 132 µL)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)

-

Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

-

Triethylamine (Et₃N) (5 mL)

Procedure:

-

To a Schlenk tube, add 8-bromoisoquinoline, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill with argon three times.

-

Add triethylamine and phenylacetylene via syringe.

-

Stir the mixture at 80 °C for 6-12 hours.

-

Cool the reaction to room temperature and filter off the amine salt.

-

Rinse the solid with diethyl ether.

-

Concentrate the combined filtrates and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 8-(phenylethynyl)isoquinoline.

Part 4: C-C Bond Formation via Heck Reaction

The Heck reaction is a palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. It is a valuable tool for the synthesis of vinyl-substituted isoquinolines.

Expertise & Experience: Regioselectivity and Reaction Conditions

The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. With electron-deficient alkenes like acrylates, the aryl group typically adds to the β-position of the double bond. A phosphine ligand is often required, and a base is necessary to regenerate the active Pd(0) catalyst. Polar aprotic solvents such as DMF or NMP are commonly used.

Detailed Protocol: Synthesis of Ethyl (E)-3-(isoquinolin-8-yl)acrylate

Materials:

-

8-Bromoisoquinoline (1.0 mmol, 208 mg)

-

Ethyl acrylate (1.5 mmol, 163 µL)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 6.7 mg)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 18.2 mg)

-

Triethylamine (Et₃N) (1.5 mmol, 209 µL)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

-

To a Schlenk tube, add 8-bromoisoquinoline, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill with argon three times.

-

Add anhydrous DMF, ethyl acrylate, and triethylamine via syringe.

-

Seal the tube and heat the mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Troubleshooting and Special Considerations

-

Low Yields: If yields are low, consider increasing the catalyst loading, trying a different ligand (especially for sterically hindered couplings), or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

-

Catalyst Decomposition: The formation of palladium black is a sign of catalyst decomposition. This can sometimes be mitigated by using a higher ligand-to-palladium ratio or by using pre-catalysts.

-

Nitrogen Coordination: The lone pair of the isoquinoline nitrogen could potentially coordinate to the palladium center, inhibiting catalysis. While this is generally less of a problem with the electron-deficient pyridine ring of isoquinoline compared to more basic heterocycles, if catalyst inhibition is suspected, using a ligand that binds more strongly to palladium can be beneficial.

Conclusion